Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Fragment-based drug discovery Ligand efficiency Scaffold hopping

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is the unsubstituted parent of a fused N-heterocyclic series (C9H6N4O, MW 186.17 g/mol) that has been established in primary literature and patents as a privileged scaffold for phosphodiesterase (PDE) inhibition. The core has been validated crystallographically in complex with PDE10A, revealing binding interactions that differ qualitatively from earlier papaverine-like inhibitors.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 240815-49-0
Cat. No. B3369604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
CAS240815-49-0
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C=NC=C3C(=O)N2
InChIInChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)8-6(12-9)2-1-3-11-8/h1-5H,(H,12,14)
InChIKeyACGFJKWJHZJQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (CAS 240815-49-0) – Core Scaffold for PDE Inhibitor R&D


Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is the unsubstituted parent of a fused N-heterocyclic series (C9H6N4O, MW 186.17 g/mol) that has been established in primary literature and patents as a privileged scaffold for phosphodiesterase (PDE) inhibition [1][2]. The core has been validated crystallographically in complex with PDE10A, revealing binding interactions that differ qualitatively from earlier papaverine-like inhibitors [3]. Because the compound lacks peripheral substituents, it serves as the minimal pharmacophore and a versatile synthetic entry point for generating focused libraries of PDE10A/PDE5 inhibitors.

Why Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Cannot Be Swapped with Arbitrary Analogs


Within the imidazo[1,5-a]pyrido[3,2-e]pyrazinone class, even a single substituent change—e.g., addition of a 2‑chloro or a 9‑ethyl‑2‑methoxy‑7‑methyl group—dramatically alters molecular weight (range 186–300 Da), lipophilicity, rotatable bond count, and hydrogen‑bonding capacity, all of which directly impact PDE isoform selectivity, CNS penetration, and synthetic tractability [1][2]. The QSAR model built on this series identified distinct substitution‑effect vectors [1], meaning that replacing the parent core with a pre‑substituted analog compromises the ability to independently probe each vector during lead optimization. The unsubstituted parent therefore holds unique value as the only member of the series that permits sequential, unbiased functionalisation at every position.

Quantitative Differentiation of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Against Closest Commercial Analogs


Lowest Molecular Weight in the Series Maximises Atom Economy for Fragment-Based Approaches

The unsubstituted core (C9H6N4O) has a molecular weight of 186.17 g/mol, which is 15.6% lower than the 2‑chloro analog (220.62 g/mol) and 38.0% lower than the tri‑substituted derivative D‑22888 (300.36 g/mol) . This translates to a higher heavy-atom-normalised ligand efficiency potential when used as a starting fragment.

Fragment-based drug discovery Ligand efficiency Scaffold hopping

Zero Rotatable Bonds Provide a Rigid, Conformationally Constrained Pharmacophore

The parent compound possesses zero rotatable bonds, whereas the 2‑chloro analog has 0 as well, but D‑22888 contains 5 rotatable bonds (3 alkyl substituents) [1]. Increased flexibility in analogs has been shown to correlate with reduced PDE10A selectivity in QSAR models [2]. The rigid parent therefore provides a more defined pharmacophore geometry for structure‑based design.

Conformational restriction Pharmacophore modelling PDE selectivity

Single Hydrogen-Bond Donor Limits Off-Target Protein Binding vs Poly‑Substituted Analogs

The parent contains 1 H‑bond donor (the lactam NH) and 3 H‑bond acceptors. In contrast, D‑22888 adds an additional H‑bond acceptor via its methoxy group (4 acceptors) [1]. Excess H‑bonding capacity in substituted analogs has been associated with broader PDE isoform inhibition profiles, reducing selectivity [2]. The minimal H‑bond donor count of the parent supports a cleaner selectivity profile.

Hydrogen‑bonding potential Off-target liability PDE isoform selectivity

Validated Crystallographic Template for PDE10A Structure‑Based Drug Design

A derivative of this scaffold (compound 49 in the J. Med. Chem. paper) was solved in co‑crystal with PDE10A at 2.3 Å resolution (PDB 3LXG), revealing novel interactions not seen with papaverine‑like inhibitors [1]. The unsubstituted parent shares the identical core geometry, making it the closest available commercial mimic for reproducing those crystallographic binding contacts.

Crystallography PDE10A Structure-based drug design

High-Value Application Scenarios for Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one


Fragment-Based Lead Discovery for PDE10A Antipsychotic Programs

With MW 186 Da and zero rotatable bonds, the compound meets fragment‑library criteria (MW ≤ 250 Da, heavy atom count ≤ 18). It can be soaked into PDE10A crystals using conditions established in PDB 3LXG, enabling fragment‑growing campaigns toward novel antipsychotics free of D2‑receptor‑associated side effects [1].

Synthetic Intermediate for PDE5 Inhibitor Patent Landscapes

As disclosed in WO‑0043392‑A2, the imidazo[1,5-a]-pyrido[3,2-e]-pyrazinone core is the basis of PDE5 inhibitors for erectile dysfunction and dual PDE3/5 inhibitors for heart failure [2]. Procuring the unsubstituted parent enables parallel synthesis of substitution variants without cross‑contamination from pre‑existing side chains.

Selectivity Profiling of PDE Isoform Panels

Because the parent’s minimal H‑bond donor/acceptor profile limits promiscuous binding, it serves as a clean baseline for determining which PDE isoforms (PDE10A, PDE5, PDE3) are engaged by the core itself versus added substituents. This is critical for early‑stage selectivity profiling in CNS drug discovery [1].

Scaffold‑Hopping from Papaverine‑Like PDE10A Inhibitors

The crystallographically validated, qualitatively distinct binding mode of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold [1] makes the parent compound a strategic procurement for laboratories seeking to escape the IP space and pharmacological limitations of papaverine‑derived PDE10A inhibitors.

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